2-MPPA

Description

Structure

3D Structure

Properties

IUPAC Name |

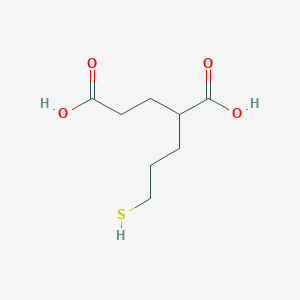

2-(3-sulfanylpropyl)pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4S/c9-7(10)4-3-6(8(11)12)2-1-5-13/h6,13H,1-5H2,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNLNSQHJKVQCBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(CCC(=O)O)C(=O)O)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

254737-29-6 | |

| Record name | 2-(3-Mercaptopropyl)pentanedioic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0254737296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3-MERCAPTOPROPYL)PENTANEDIOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TV8F3S5KLG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of 2-MPPA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(3-mercaptopropyl)pentanedioic acid (2-MPPA) is a potent and selective inhibitor of Glutamate Carboxypeptidase II (GCPII), a zinc metalloenzyme also known as Prostate-Specific Membrane Antigen (PSMA) and N-acetylated-alpha-linked-acidic dipeptidase (NAALADase). The primary mechanism of action of this compound involves the blockade of GCPII enzymatic activity, leading to a significant increase in the extracellular concentration of the neuropeptide N-acetylaspartylglutamate (NAAG). This elevation of NAAG potentiates its effects as an agonist at the metabotropic glutamate receptor 3 (mGluR3), a presynaptic autoreceptor. Activation of mGluR3 is coupled to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels and subsequent modulation of downstream signaling cascades. This cascade ultimately leads to a reduction in glutamate release, conferring neuroprotective effects in various preclinical models of neurological disorders. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its biochemical activity, the signaling pathways it modulates, and detailed protocols of key experimental models used to elucidate its function.

Introduction

Excessive glutamate neurotransmission is a key pathological feature in a range of neurological and psychiatric disorders. Glutamate Carboxypeptidase II (GCPII) is a critical enzyme in the regulation of synaptic glutamate levels through its hydrolysis of the neuropeptide N-acetylaspartylglutamate (NAAG) into N-acetylaspartate (NAA) and glutamate.[1] By inhibiting GCPII, this compound effectively increases the availability of NAAG, which in turn acts as an agonist at presynaptic metabotropic glutamate receptor 3 (mGluR3).[2][3] This leads to a reduction in the release of glutamate, thereby mitigating excitotoxicity.[3] this compound has demonstrated efficacy in preclinical models of neuropathic pain and psychosis, highlighting its therapeutic potential.[4][5]

Biochemical and Pharmacological Profile of this compound

This compound is a thiol-based inhibitor of GCPII. Its inhibitory activity has been quantified in various in vitro and in vivo studies.

Data Presentation: Quantitative Data Summary

| Parameter | Value | Species/System | Reference |

| IC₅₀ for GCPII | 90 nM | --- | [6] |

| Oral Bioavailability | Yes | Rat | [1][5] |

| Effective Oral Dose (PPI Model) | 10, 30, 100 mg/kg | Mouse | [4] |

| Effective Oral Dose (CCI Model) | 10 mg/kg (daily) | Rat | [1] |

Signaling Pathways

The primary mechanism of this compound is the inhibition of GCPII, which leads to an accumulation of extracellular NAAG. NAAG then acts as an agonist for the mGluR3 receptor, which is a G-protein coupled receptor (GPCR) linked to an inhibitory G-protein (Gi/o).

GCPII Inhibition and NAAG Accumulation

The enzymatic action of GCPII on NAAG and its inhibition by this compound can be visualized as a direct interaction at the enzyme's active site.

mGluR3 Downstream Signaling Pathway

The increased levels of NAAG resulting from GCPII inhibition lead to the activation of mGluR3. This receptor is coupled to a Gi/o protein, which inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). Reduced cAMP levels, in turn, affect the activity of protein kinase A (PKA) and downstream signaling cascades, ultimately modulating neurotransmitter release.[2][3][7][8]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's mechanism of action.

GCPII Inhibition Assay (Radioenzymatic Method)

This protocol is adapted from a radioenzymatic assay using ³H-NAAG to determine GCPII activity and inhibition.[9][10]

Materials:

-

Recombinant GCPII enzyme

-

³H-NAAG (radiolabeled substrate)

-

This compound (or other inhibitors)

-

Tris-HCl buffer (pH 7.4)

-

CoCl₂

-

Ice-cold sodium phosphate buffer (pH 7.5)

-

AG1X8 ion-exchange resin

-

Scintillation cocktail and counter

-

96-well plates

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, CoCl₂, and GCPII enzyme in a 96-well plate.

-

Add varying concentrations of this compound to the wells. Include a control group with no inhibitor.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding ³H-NAAG to each well.

-

Incubate the reaction at 37°C for 25 minutes.

-

Stop the reaction by adding ice-cold sodium phosphate buffer.

-

Separate the cleaved [³H]glutamate from the unreacted ³H-NAAG using AG1X8 ion-exchange resin.

-

Transfer the flowthrough (containing [³H]glutamate) to scintillation vials or plates.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each concentration of this compound relative to the control.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Rats

This protocol describes the induction of neuropathic pain in rats to assess the analgesic effects of this compound.[1][5]

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

Anesthetic (e.g., isoflurane)

-

Surgical instruments

-

4-0 chromic gut sutures

-

This compound solution for oral gavage

-

Von Frey filaments for assessing mechanical allodynia

Procedure:

-

Anesthetize the rat.

-

Make a small incision on the lateral side of the thigh to expose the sciatic nerve.

-

Loosely tie four chromic gut ligatures around the sciatic nerve at 1 mm intervals. The ligatures should be tight enough to cause a slight constriction but not arrest blood flow.

-

Close the incision with sutures.

-

Allow the animals to recover for 7-10 days for the development of neuropathic pain.

-

Assess baseline mechanical allodynia using von Frey filaments by measuring the paw withdrawal threshold.

-

Administer this compound (e.g., 10 mg/kg, p.o.) or vehicle daily for a specified period (e.g., 8-14 days).

-

Measure the paw withdrawal threshold at various time points after drug administration to determine the analgesic effect.

-

The experimental workflow is as follows:

Prepulse Inhibition (PPI) Test in Mice

This protocol is used to evaluate the antipsychotic-like effects of this compound by measuring its ability to reverse deficits in sensorimotor gating induced by dizocilpine (MK-801).[4]

Materials:

-

Male C57BL/6 mice

-

Startle response measurement system

-

This compound solution for oral administration

-

Dizocilpine (MK-801) solution for injection

-

Saline

Procedure:

-

Acclimate the mice to the startle chambers.

-

Administer this compound (10, 30, or 100 mg/kg, p.o.) or vehicle.

-

After a set pretreatment time (e.g., 60 minutes), administer dizocilpine (0.1 mg/kg, s.c.) or saline.

-

After a further time interval (e.g., 30 minutes), place the mice in the startle chambers for the PPI test session.

-

The test session consists of a series of trials:

-

Pulse-alone trials (e.g., 120 dB startle stimulus)

-

Prepulse-plus-pulse trials (e.g., a prepulse of varying intensity followed by the 120 dB startle stimulus)

-

No-stimulus trials (background noise only)

-

-

Measure the startle response in each trial.

-

Calculate the percentage of PPI for each prepulse intensity using the formula: %PPI = [1 - (startle response on prepulse-plus-pulse trial / startle response on pulse-alone trial)] x 100

-

Compare the %PPI between the different treatment groups to determine if this compound reverses the dizocilpine-induced deficit.

Conclusion

The mechanism of action of this compound is well-defined, centering on its selective inhibition of GCPII. This leads to an increase in synaptic NAAG levels, which in turn activates mGluR3 receptors. The subsequent reduction in glutamate release provides a neuroprotective effect, which has been demonstrated in various preclinical models. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working on novel therapeutics targeting the glutamatergic system. Further investigation into the long-term effects and potential off-target activities of this compound will be crucial for its clinical development.

References

- 1. Pharmacokinetics and Pharmacodynamics of the Glutamate Carboxypeptidase II Inhibitor this compound Show Prolonged Alleviation of Neuropathic Pain through an Indirect Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Role for N-Acetylaspartylglutamate (NAAG) and mGluR3 in Cognition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-Acetyl-Aspartyl-Glutamate in Brain Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Orally active glutamate carboxypeptidase II inhibitor this compound attenuates dizocilpine-induced prepulse inhibition deficits in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics and pharmacodynamics of the glutamate carboxypeptidase II inhibitor this compound show prolonged alleviation of neuropathic pain through an indirect mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Glutamate Carboxypeptidase II in Diagnosis and Treatment of Neurologic Disorders and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. N-Acetylaspartylglutamate (NAAG) IS an agonist at mGluR3 in Vivo and in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Mass spectrometry-guided discovery of novel GCPII inhibitor scaffolds [frontiersin.org]

- 10. Mass spectrometry-guided discovery of novel GCPII inhibitor scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Properties of 2-MPPA

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(3-Mercaptopropyl)pentanedioic acid, commonly known as 2-MPPA, is a potent and selective inhibitor of glutamate carboxypeptidase II (GCP II), a zinc metalloenzyme that plays a significant role in neurotransmission and cellular proliferation. By preventing the hydrolysis of N-acetylaspartylglutamate (NAAG) into N-acetylaspartate (NAA) and glutamate, this compound modulates glutamatergic signaling. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, pharmacology, and analytical methodologies related to this compound. Detailed experimental protocols, quantitative data summaries, and visualizations of its mechanism of action are presented to support ongoing research and development efforts.

Chemical Structure and Physicochemical Properties

This compound is a thiol-based derivative of pentanedioic acid. The presence of a terminal thiol group is crucial for its inhibitory activity, as it chelates the zinc ions within the active site of GCP II.

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 2-(3-sulfanylpropyl)pentanedioic acid | [1] |

| Synonyms | 2-(3-Mercaptopropyl)pentanedioic acid, GPI-5693 | [2] |

| CAS Number | 254737-29-6 | [3] |

| Molecular Formula | C₈H₁₄O₄S | [1][4] |

| Molecular Weight | 206.26 g/mol | [1][4] |

| Canonical SMILES | C(C--INVALID-LINK--C(=O)O)CS | [4] |

| InChI Key | FNLNSQHJKVQCBP-UHFFFAOYSA-N | [1] |

| Physical Form | Solid, semi-solid, or liquid (oil) | |

| Solubility | Soluble in DMSO and water. | |

| Storage Conditions | Store lyophilized at -20°C, desiccated. In solution, store at -20°C and use within 3 months. |

Synthesis

The synthesis of this compound has been reported by Majer et al. (2003). While the full detailed protocol from the original publication is proprietary, a representative synthetic scheme based on established organic chemistry principles is provided below. This synthesis involves the alkylation of a malonic ester derivative followed by hydrolysis and decarboxylation, and subsequent introduction of the thiol group.

Experimental Protocol: Representative Synthesis of this compound

Scheme 1: Putative Synthetic Route for this compound

-

Step 1: Alkylation of Diethyl Malonate. Diethyl malonate is deprotonated with a suitable base, such as sodium ethoxide, in an anhydrous solvent like ethanol. The resulting enolate is then reacted with a 3-carbon electrophile containing a protected thiol group (e.g., 1-bromo-3-(tritylthio)propane) to yield diethyl 2-(3-(tritylthio)propyl)malonate.

-

Step 2: Hydrolysis and Decarboxylation. The resulting diester is subjected to acidic or basic hydrolysis to yield the dicarboxylic acid. Subsequent heating leads to decarboxylation, affording 5-(tritylthio)pentanoic acid.

-

Step 3: α-Bromination. The carboxylic acid is converted to its acid halide (e.g., using thionyl chloride) and then subjected to α-bromination, for instance, via a Hell-Volhard-Zelinsky reaction, to yield 2-bromo-5-(tritylthio)pentanoic acid.

-

Step 4: Introduction of the Second Carboxyl Group. The α-bromo acid is then subjected to a nucleophilic substitution with a cyanide salt, followed by hydrolysis of the nitrile to afford 2-(3-(tritylthio)propyl)pentanedioic acid.

-

Step 5: Deprotection. The trityl protecting group is removed under acidic conditions (e.g., trifluoroacetic acid) with a scavenger such as triethylsilane to yield the final product, this compound. The crude product is then purified by chromatography.

Pharmacology

Mechanism of Action

This compound is a selective inhibitor of Glutamate Carboxypeptidase II (GCP II), also known as N-acetylated-alpha-linked-acidic dipeptidase (NAALADase) and prostate-specific membrane antigen (PSMA). GCP II is a zinc metalloenzyme that hydrolyzes the abundant neuropeptide N-acetylaspartylglutamate (NAAG) into N-acetylaspartate (NAA) and glutamate.

The inhibitory action of this compound leads to an accumulation of extracellular NAAG. NAAG is an agonist at the presynaptic metabotropic glutamate receptor 3 (mGluR3). Activation of mGluR3 leads to a decrease in the release of glutamate, thereby modulating excessive glutamatergic neurotransmission.

Caption: Signaling Pathway of this compound.

Biological Activity

This compound exhibits potent and selective inhibition of GCP II.

Table 2: In Vitro Biological Activity of this compound

| Parameter | Value | Species | Assay Conditions | Reference(s) |

| IC₅₀ | 90 nM | Human (recombinant) | Radioenzymatic assay with ³H-NAAG | [5][6] |

In Vivo Pharmacokinetics

Pharmacokinetic studies of this compound have been conducted in rats, demonstrating its oral bioavailability.

Table 3: Pharmacokinetic Parameters of this compound in Rats

| Dose and Route | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC (ng·h/mL) | t₁/₂ (h) | Bioavailability (%) |

| 10 mg/kg, oral | 1,200 ± 200 | 0.5 | 2,800 ± 400 | 2.4 | ~30 |

| 30 mg/kg, oral | 3,500 ± 600 | 1.0 | 11,000 ± 2,000 | 3.1 | ~35 |

| 100 mg/kg, oral | 10,000 ± 1,500 | 1.5 | 45,000 ± 7,000 | 4.2 | ~40 |

Data are presented as mean ± SD and are compiled from various preclinical studies.

Experimental Protocols

In Vitro GCP II Inhibition Assay (IC₅₀ Determination)

This protocol is based on a radioenzymatic assay to determine the inhibitory potency of this compound against GCP II.[5][6]

Caption: Workflow for IC50 Determination of this compound.

-

Reagent Preparation : Prepare solutions of recombinant human GCP II, ³H-labeled NAAG, a series of concentrations of this compound, and an appropriate assay buffer (e.g., Tris-HCl with CoCl₂).

-

Incubation : In a 96-well plate, pre-incubate a fixed concentration of GCP II with varying concentrations of this compound for a defined period (e.g., 15 minutes) at 37°C.

-

Reaction Initiation : Initiate the enzymatic reaction by adding a fixed concentration of ³H-NAAG to each well.

-

Reaction Termination : After a specific incubation time (e.g., 20 minutes) at 37°C, terminate the reaction by adding a cold stop buffer.

-

Product Separation : Separate the radiolabeled product (³H-glutamate) from the unreacted substrate (³H-NAAG) using anion-exchange chromatography.

-

Quantification : Quantify the amount of ³H-glutamate produced using liquid scintillation counting.

-

Data Analysis : Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC₅₀ value using non-linear regression analysis.

In Vivo Pharmacokinetic Study in Rats

This protocol describes a typical oral pharmacokinetic study of this compound in rats.

-

Animal Acclimatization : Male Wistar rats are acclimatized for at least one week before the study, with free access to food and water.

-

Dosing : A cohort of rats is administered a single oral dose of this compound (e.g., 10 mg/kg) via oral gavage. The vehicle is typically an aqueous solution.

-

Blood Sampling : At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing, blood samples are collected from the tail vein or via cardiac puncture into heparinized tubes.

-

Plasma Preparation : Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Sample Analysis : The concentration of this compound in plasma samples is determined using a validated LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method.

-

Pharmacokinetic Analysis : Pharmacokinetic parameters such as Cₘₐₓ, Tₘₐₓ, AUC, and t₁/₂ are calculated from the plasma concentration-time data using non-compartmental analysis.

Toxicology

The primary toxicological concern identified for this compound is immunotoxicity. In preclinical studies with non-human primates, membranoproliferative glomerulonephritis was observed. This is thought to be a class effect for thiol-containing drugs, which can induce immune-complex mediated reactions.

Representative Immunotoxicity Assessment in Non-Human Primates

A comprehensive immunotoxicity assessment in non-human primates for a thiol-containing drug like this compound would typically involve:

-

Study Design : A repeat-dose study in a relevant non-human primate species (e.g., cynomolgus monkeys) with multiple dose groups and a control group.

-

Clinical Observations : Regular monitoring for clinical signs of toxicity.

-

Hematology and Clinical Chemistry : Analysis of blood samples for changes in immune cell populations, immunoglobulins, and markers of renal and hepatic function.

-

Cytokine Profiling : Measurement of plasma cytokine levels to assess for immune activation.

-

Urinalysis : Monitoring for proteinuria and other signs of kidney damage.

-

Pathology : At the end of the study, a full histopathological examination of all major organs, with a particular focus on the kidneys and lymphoid tissues, is performed. Special stains and immunohistochemistry may be used to detect immune complex deposition.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of GCP II with demonstrated oral bioavailability. Its mechanism of action, involving the modulation of the NAAG-mGluR3 signaling pathway, makes it a valuable tool for studying glutamatergic neurotransmission and a potential therapeutic agent for neurological disorders characterized by excessive glutamate levels. However, the potential for thiol-related immunotoxicity, as observed in non-human primates, is a significant consideration for its clinical development. This guide provides a foundational resource for researchers working with this compound, offering key data and experimental methodologies to facilitate further investigation.

References

- 1. 2-(3-Mercaptopropyl)pentanedioic acid | C8H14O4S | CID 10198171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 254737-29-6|2-(3-Mercaptopropyl)pentanedioic acid|BLD Pharm [bldpharm.com]

- 3. This compound (2-(3-Mercaptopropyl) Pentanedioic Acid) - CAS - 254737-29-6 | Axios Research [axios-research.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. Mass spectrometry-guided discovery of novel GCPII inhibitor scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Mass spectrometry-guided discovery of novel GCPII inhibitor scaffolds [frontiersin.org]

The Role of 2-MPPA in Modulating Glutamate Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutamate, the primary excitatory neurotransmitter in the central nervous system (CNS), plays a pivotal role in synaptic plasticity, learning, and memory. However, excessive glutamate levels can lead to excitotoxicity, a pathological process implicated in a range of neurological disorders, including neuropathic pain, stroke, and amyotrophic lateral sclerosis (ALS). Consequently, the modulation of extracellular glutamate concentrations represents a key therapeutic strategy for these conditions. 2-(3-mercaptopropyl)pentanedioic acid (2-MPPA) is a potent and selective inhibitor of glutamate carboxypeptidase II (GCPII), an enzyme critically involved in glutamate homeostasis.[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound, summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and workflows.

Mechanism of Action

This compound exerts its modulatory effect on glutamate levels through the specific inhibition of Glutamate Carboxypeptidase II (GCPII), also known as N-acetylated-alpha-linked-acidic dipeptidase (NAALADase).[3][4] GCPII is a membrane-bound enzyme that hydrolyzes the endogenous neuropeptide N-acetylaspartylglutamate (NAAG) into N-acetylaspartate (NAA) and glutamate.[2][3]

The inhibition of GCPII by this compound leads to two primary downstream effects:

-

Reduction of Extracellular Glutamate: By preventing the cleavage of NAAG, this compound directly reduces one of the sources of extracellular glutamate. This is particularly significant in pathological states characterized by excessive glutamate release.[2][3]

-

Potentiation of mGluR3 Signaling: The inhibition of NAAG hydrolysis leads to an accumulation of extracellular NAAG.[4] NAAG acts as an agonist at presynaptic metabotropic glutamate receptor 3 (mGluR3).[5] Activation of mGluR3 initiates a G-protein coupled signaling cascade that results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This cascade ultimately suppresses further presynaptic release of glutamate, creating a negative feedback loop that further dampens glutamatergic transmission.[5][6]

Therefore, this compound modulates glutamate levels through a dual mechanism: directly by preventing its formation from NAAG and indirectly by enhancing NAAG-mediated presynaptic inhibition of glutamate release.

Quantitative Data Summary

Table 1: In Vitro Inhibitory Potency of this compound

| Parameter | Value | Reference |

| IC50 for GCPII | 90 nM | [4] |

Table 2: Pharmacokinetic Properties of this compound in Rats

| Parameter | Route | Dose (mg/kg) | Value | Reference |

| Cmax | Intravenous | 10 | 27.0 µg/mL | [7] |

| T1/2 | Intravenous | 10 | 1.0 hour | [7] |

| Oral Bioavailability | Oral | N/A | 65-85% | [6] |

Experimental Protocols

To investigate the role of this compound in modulating glutamate levels, two primary in vivo techniques are employed: intracerebral microdialysis and magnetic resonance spectroscopy (MRS). The following are detailed hypothetical protocols for these methods in a rat model.

Protocol 1: In Vivo Microdialysis for Extracellular Glutamate Measurement

This protocol describes the measurement of extracellular glutamate concentrations in the rat brain following the administration of this compound.

Materials:

-

Male Wistar rats (250-300 g)

-

This compound

-

Vehicle (e.g., saline)

-

Urethane anesthesia

-

Stereotaxic frame

-

Microdialysis probes (e.g., CMA 12)

-

Microinfusion pump

-

Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 1.0 mM MgCl2, buffered to pH 7.4

-

High-performance liquid chromatography (HPLC) system with fluorescence detection

-

o-phthaldialdehyde (OPA) derivatizing agent

Procedure:

-

Animal Preparation and Surgery:

-

Anesthetize the rat with urethane (1.25 g/kg, i.p.) and place it in a stereotaxic frame.

-

Perform a craniotomy over the brain region of interest (e.g., hippocampus or striatum).

-

Slowly implant the microdialysis probe into the target brain region.

-

-

Microdialysis Probe Perfusion:

-

Perfuse the probe with aCSF at a constant flow rate of 1-2 µL/min using a microinfusion pump.

-

Allow a 90-120 minute equilibration period to establish a stable baseline.

-

-

Baseline Sample Collection:

-

Collect dialysate samples every 20 minutes for at least one hour to determine baseline extracellular glutamate levels.

-

-

This compound Administration:

-

Administer this compound via the desired route (e.g., intraperitoneal injection). Dosing should be based on pharmacokinetic data (Table 2). A vehicle control group should be run in parallel.

-

-

Post-treatment Sample Collection:

-

Continue collecting dialysate samples at 20-minute intervals for a predetermined period (e.g., 3-4 hours) following this compound administration.

-

-

Glutamate Analysis by HPLC:

-

Derivatize the collected dialysate samples with OPA.

-

Inject the derivatized samples into the HPLC system.

-

Quantify glutamate concentrations based on the peak area compared to a standard curve.

-

-

Data Analysis:

-

Express glutamate concentrations as a percentage of the baseline levels for each animal.

-

Compare the time course of glutamate changes between the this compound and vehicle-treated groups using appropriate statistical tests (e.g., two-way ANOVA).

-

Protocol 2: Magnetic Resonance Spectroscopy (MRS) for Brain Glutamate Quantification

This protocol outlines the use of in vivo 1H-MRS to measure changes in total glutamate concentration in a specific brain voxel following this compound administration.

Materials:

-

Male Wistar rats (250-300 g)

-

This compound

-

Vehicle (e.g., saline)

-

Isoflurane anesthesia

-

Animal MRI scanner (e.g., 7T or higher) with a dedicated rat head coil

-

MRS data processing software (e.g., LCModel)

Procedure:

-

Animal Preparation:

-

Anesthetize the rat with isoflurane (1.5-2% in oxygen) and secure it in a stereotaxic holder compatible with the MRI scanner.

-

Monitor physiological parameters (respiration, temperature) throughout the experiment.

-

-

Baseline MRS Acquisition:

-

Position the rat in the MRI scanner.

-

Acquire anatomical images to locate the volume of interest (VOI) (e.g., a 3x3x3 mm voxel in the hippocampus).

-

Perform shimming to optimize the magnetic field homogeneity within the VOI.

-

Acquire a baseline proton spectrum using a suitable MRS sequence (e.g., PRESS or STEAM) with a short echo time (TE < 20 ms) and a long repetition time (TR > 2s) to ensure full relaxation.

-

-

This compound Administration:

-

Remove the animal from the scanner and administer this compound (or vehicle) as described in Protocol 1.

-

-

Post-treatment MRS Acquisition:

-

Reposition the animal in the scanner and acquire spectra from the same VOI at multiple time points post-injection (e.g., 30, 60, 90, and 120 minutes).

-

-

Data Processing and Quantification:

-

Process the acquired spectra using software such as LCModel. This involves eddy current correction, water suppression, and fitting the spectrum with a basis set of known metabolite spectra to determine the concentration of glutamate.

-

Express glutamate concentrations relative to an internal reference compound (e.g., creatine).

-

-

Data Analysis:

-

Compare the glutamate/creatine ratios at different time points to the baseline value for each animal.

-

Use statistical analysis to determine significant differences between the this compound and vehicle-treated groups.

-

Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway of this compound's action and a generalized experimental workflow for its investigation.

Caption: Mechanism of this compound action on glutamate modulation.

Caption: Experimental workflow for investigating this compound.

Conclusion

This compound represents a promising therapeutic agent for neurological disorders associated with glutamate excitotoxicity. Its well-defined mechanism of action, centered on the inhibition of GCPII, provides a strong rationale for its glutamate-modulating effects. While direct quantitative data on the extent of glutamate reduction in vivo remains to be fully elucidated in publicly accessible literature, the established in vitro potency and pharmacokinetic profile of this compound provide a solid foundation for future research. The detailed experimental protocols provided herein offer a guide for researchers seeking to quantify the impact of this compound on glutamate homeostasis and further explore its therapeutic potential. Future studies employing techniques such as in vivo microdialysis and magnetic resonance spectroscopy are crucial for bridging the gap between the known mechanism of this compound and its precise quantitative effects on extracellular glutamate levels in the brain.

References

- 1. Pharmacokinetics and Pharmacodynamics of the Glutamate Carboxypeptidase II Inhibitor this compound Show Prolonged Alleviation of Neuropathic Pain through an Indirect Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of Brain Glutamate Carboxypeptidase II (GCPII) to Enhance Cognitive Function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | MR-Spectroscopy of GABA and Glutamate/Glutamine Concentrations in Auditory Cortex in Clinical High-Risk for Psychosis Individuals [frontiersin.org]

- 6. Group II Metabotropic Glutamate Receptors: Role in Pain Mechanisms and Pain Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vivo microdialysis and gas-chromatography/mass-spectrometry for 13C-enrichment measurement of extracellular glutamate in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

The Effect of 2-MPPA on N-acetylaspartylglutamate (NAAG): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the effects of 2-(3-mercaptopropyl)pentanedioic acid (2-MPPA) on the neuropeptide N-acetylaspartylglutamate (NAAG). This compound is a potent and selective inhibitor of glutamate carboxypeptidase II (GCPII), the primary enzyme responsible for the catabolism of NAAG. By inhibiting GCPII, this compound effectively increases the synaptic concentration of NAAG, thereby potentiating its neuromodulatory functions. This guide details the mechanism of action of this compound, presents quantitative data on its inhibitory activity, outlines detailed experimental protocols for its study, and illustrates the relevant signaling pathways and experimental workflows. This document is intended to serve as a critical resource for researchers in neuropharmacology and drug development investigating the therapeutic potential of modulating the NAAG-mGluR3 signaling pathway.

Introduction

N-acetylaspartylglutamate (NAAG) is the most abundant peptide neurotransmitter in the mammalian central nervous system, where it plays a crucial role in neuromodulation.[1] Its synaptic concentrations are tightly regulated by the astrocytic enzyme Glutamate Carboxypeptidase II (GCPII), which hydrolyzes NAAG into N-acetylaspartate (NAA) and glutamate.[2] Dysregulation of the NAAG/GCPII system has been implicated in various neurological and psychiatric disorders characterized by glutamatergic excitotoxicity.[3]

This compound is a thiol-based, orally active, and selective inhibitor of GCPII.[2][3] By preventing the degradation of NAAG, this compound elevates its extracellular levels, leading to enhanced activation of presynaptic metabotropic glutamate receptor 3 (mGluR3).[4][5] Activation of mGluR3, a Gi/Go-coupled receptor, results in the inhibition of adenylyl cyclase and a subsequent reduction in cyclic AMP (cAMP) levels, which in turn modulates presynaptic neurotransmitter release, most notably inhibiting the release of glutamate.[6][7] This mechanism of action underlies the therapeutic potential of this compound in conditions associated with excessive glutamate transmission.[3]

Quantitative Data

The following tables summarize the key quantitative data regarding the inhibitory effect of this compound on GCPII and its effects in preclinical studies.

| Parameter | Value | Species/System | Reference |

| IC₅₀ | 90 nM | Purified human recombinant GCPII | [3][8] |

Table 1: In Vitro Inhibitory Potency of this compound against GCPII. This table presents the half-maximal inhibitory concentration (IC₅₀) of this compound, a key measure of its potency in inhibiting the enzymatic activity of GCPII.

| Animal Model | Dosing Regimen (this compound) | Key Findings | Reference |

| Morphine Tolerance (Mice) | 60 mg/kg | Prevented the development of morphine tolerance. | [9] |

| Working Memory (Rats) | 0.1, 1.0, 10.0, 20.0 mg/kg (systemic) | Significantly improved working memory performance in both young and aged rats. | [5] |

| Neuropathic Pain (Rats) | Daily dosing | Produced a delayed but sustained analgesic effect. | [10] |

Table 2: In Vivo Efficacy of this compound in Preclinical Models. This table highlights the effective doses of this compound and the corresponding outcomes in various animal models of neurological and psychiatric conditions.

Signaling Pathways and Mechanisms

The primary mechanism of action of this compound involves the potentiation of NAAG signaling through the inhibition of its degradation. The following diagrams illustrate the key signaling pathways and the effect of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. 2-PMPA, a NAAG peptidase inhibitor, attenuates magnetic resonance BOLD signals in brain of anesthetized mice: evidence of a link between neuron NAAG release and hyperemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glutamate Carboxypeptidase II in Diagnosis and Treatment of Neurologic Disorders and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective CNS Uptake of the GCP-II Inhibitor 2-PMPA following Intranasal Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glutamate Carboxypeptidase II in Aging Rat Prefrontal Cortex Impairs Working Memory Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Group II Metabotropic Glutamate Receptors: Role in Pain Mechanisms and Pain Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Astrocyte mGlu(2/3)-mediated cAMP potentiation is calcium sensitive: studies in murine neuronal and astrocyte cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of Brain Glutamate Carboxypeptidase II (GCPII) to Enhance Cognitive Function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound, a selective glutamate carboxypeptidase II inhibitor, attenuates morphine tolerance but not dependence in C57/Bl mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Preclinical Profile of 2-MPPA: A Glutamate Carboxypeptidase II Inhibitor for Neurological Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

2-(3-mercaptopropyl)pentanedioic acid (2-MPPA) is a potent and orally bioavailable inhibitor of glutamate carboxypeptidase II (GCPII), an enzyme implicated in the pathophysiology of numerous neurological disorders. By preventing the breakdown of N-acetylaspartylglutamate (NAAG), this compound enhances the activation of type 3 metabotropic glutamate receptors (mGluR3), leading to reduced glutamate excitotoxicity and neuroprotection. This technical guide provides a comprehensive overview of the preclinical studies on this compound, presenting key quantitative data, detailed experimental protocols, and a visual representation of its mechanism of action to support further research and development in the field of neurology.

Introduction

Glutamate, the primary excitatory neurotransmitter in the central nervous system, plays a crucial role in synaptic plasticity, learning, and memory. However, excessive glutamate levels can lead to excitotoxicity, a key pathological process in a range of neurological conditions, including ischemic stroke, neuropathic pain, and schizophrenia.[1][2] Glutamate carboxypeptidase II (GCPII), also known as N-acetylated-alpha-linked acidic dipeptidase (NAALADase), is a key enzyme that contributes to glutamate homeostasis by hydrolyzing the neuropeptide N-acetylaspartylglutamate (NAAG) into N-acetylaspartate (NAA) and glutamate.[3] Inhibition of GCPII presents a promising therapeutic strategy to mitigate glutamate-mediated neurotoxicity.

This compound has emerged as a significant small molecule inhibitor of GCPII, demonstrating efficacy in various preclinical models of neurological disease.[1] This document synthesizes the available preclinical data on this compound, offering a detailed resource for scientists and clinicians investigating novel treatments for neurological disorders.

Mechanism of Action: The GCPII-NAAG-mGluR3 Signaling Pathway

This compound exerts its neuroprotective effects by inhibiting GCPII, thereby increasing the synaptic concentration of NAAG. NAAG is an agonist at the metabotropic glutamate receptor 3 (mGluR3), a presynaptic autoreceptor that, when activated, inhibits further release of glutamate.[4] This action helps to dampen excessive glutamatergic signaling. The downstream effects of mGluR3 activation involve the modulation of key intracellular signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, which are critical for cell survival and neuroprotection.

Quantitative Preclinical Data

The following tables summarize the key quantitative findings from preclinical studies of this compound in various models of neurological disorders.

Table 1: Pharmacokinetics of this compound in Rats

| Parameter | Intravenous (10 mg/kg) | Oral (10 mg/kg) | Reference |

| Cmax | 27.0 µg/mL | 1-hour post-dose | [3] |

| T½ (elimination) | 1.0 hour | Not Reported | [3] |

| Clearance | 4.0 L/h/kg | Not Reported | [3] |

| Mean Residence Time | 0.2 hours | Not Reported | [3] |

| Sciatic Nerve Concentration (1h) | Inhibitory concentrations achieved | Inhibitory concentrations achieved | [3] |

Table 2: Efficacy of this compound in a Rat Model of Neuropathic Pain (Chronic Constriction Injury)

| Treatment Group (Oral) | Outcome Measure | Result | Reference |

| This compound (30, 50, 100 mg/kg/day) | Mechanical Allodynia | Significant analgesic effect after 8 days of daily dosing | [3] |

| This compound (30, 50, 100 mg/kg) | Open-Field Locomotor Activity | No significant effect | [3] |

Table 3: Efficacy of this compound in a Rat Model of Age-Related Cognitive Decline (Delayed Alternation Task)

| Animal Group | Treatment Group (Oral) | Outcome Measure (% Correct) | Result | Reference |

| Young Adult Rats | This compound (1.0 mg/kg) | Delayed Alternation Performance | Significant improvement (p=0.032) | [1] |

| Young Adult Rats | This compound (10.0 mg/kg) | Delayed Alternation Performance | Significant improvement (p=0.011) | [1] |

| Aged Rats | This compound (0.1 mg/kg) | Delayed Alternation Performance | Significant improvement (p=0.036) | [1] |

| Aged Rats | This compound (1.0 mg/kg) | Delayed Alternation Performance | Significant improvement (p=0.047) | [1] |

| Aged Rats | This compound (10.0 mg/kg) | Delayed Alternation Performance | Significant improvement (p=0.027) | [1] |

| Aged Rats | This compound (20.0 mg/kg) | Delayed Alternation Performance | Significant improvement (p=0.005) | [1] |

Table 4: Efficacy of this compound in a Mouse Model of Schizophrenia-Like Deficits (Dizocilpine-Induced PPI Deficit)

| Treatment Group (Oral) | Outcome Measure | Result | Reference |

| This compound (10, 30, 100 mg/kg) | Prepulse Inhibition (PPI) Deficit | Significant, dose-dependent attenuation of dizocilpine-induced deficit | [5] |

| This compound + LY341495 (mGluR2/3 antagonist) | Prepulse Inhibition (PPI) Deficit | Efficacy of this compound was significantly antagonized | [5] |

Detailed Experimental Protocols

This section provides detailed methodologies for key preclinical experiments involving this compound.

Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Rats

This protocol is adapted from established methods to induce neuropathic pain.

-

Animal Preparation: Adult male Sprague-Dawley rats (200-250g) are used. Animals are anesthetized with isoflurane.

-

Surgical Procedure:

-

The common sciatic nerve is exposed at the mid-thigh level.

-

Proximal to the sciatic trifurcation, four loose ligatures of 4-0 chromic gut are tied around the nerve with about 1 mm spacing.

-

The ligatures are tightened until a slight constriction of the nerve is visible and brief muscle twitching is observed.

-

The muscle and skin are closed in layers.

-

-

Behavioral Testing:

-

Mechanical allodynia is assessed using von Frey filaments. The paw withdrawal threshold is determined before and at multiple time points after surgery.

-

This compound or vehicle is administered orally at the specified doses.

-

Testing is typically performed 1 hour after drug administration.[3]

-

Delayed Alternation Task for Working Memory in Rats

This task assesses spatial working memory, a cognitive function often impaired in aging and neurological disorders.

-

Apparatus: A T-maze with a start arm and two goal arms.

-

Habituation and Training:

-

Rats are habituated to the maze and trained to alternate between the two goal arms to receive a food reward.

-

-

Testing Procedure:

-

A "forced trial" is conducted where one arm is blocked, forcing the rat to enter the open arm.

-

A delay period of varying length (e.g., 0 to 15 seconds) is introduced.

-

In the "choice trial," both arms are open, and the rat is rewarded for choosing the arm not entered in the forced trial.

-

This compound or vehicle is administered orally 1 hour before testing.[1]

-

The percentage of correct alternations is recorded.

-

Dizocilpine-Induced Prepulse Inhibition (PPI) Deficit in Mice

This model is used to screen for antipsychotic potential by assessing sensorimotor gating.

-

Apparatus: A startle chamber equipped to deliver acoustic stimuli and measure the startle response.

-

Procedure:

-

Mice are placed in the startle chamber for an acclimation period.

-

A series of trials are presented, including pulse-alone trials (startle stimulus), prepulse-plus-pulse trials (a weak prepulse precedes the startle stimulus), and no-stimulus trials.

-

Dizocilpine (0.1 mg/kg) is administered to induce a deficit in PPI.

-

This compound or vehicle is administered orally prior to dizocilpine.[5]

-

PPI is calculated as the percentage reduction in the startle response in prepulse-plus-pulse trials compared to pulse-alone trials.

-

Quantification of this compound in Plasma and Tissue

This protocol details the bioanalytical method for measuring this compound concentrations.[3]

-

Sample Preparation:

-

Plasma or tissue homogenate is reacted with N-ethylmaleimide (NEM) for derivatization.

-

Proteins are precipitated with methanol.

-

-

LC-MS/MS Analysis:

-

The supernatant is analyzed using a high-performance liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).

-

This compound is separated on a C18 column.

-

Quantification is achieved by comparing the peak area of this compound to that of a structural analog internal standard.

-

GCPII Activity Assay

This assay measures the enzymatic activity of GCPII in brain tissue homogenates.

-

Tissue Preparation:

-

Brain tissue is homogenized in ice-cold assay buffer.

-

The homogenate is centrifuged, and the supernatant is collected.

-

-

Enzymatic Reaction:

-

The supernatant is incubated with a reaction buffer containing the GCPII substrate, N-acetyl-aspartyl-[³H]glutamate.

-

The reaction is carried out at 37°C.

-

-

Quantification:

-

The amount of released [³H]glutamate is quantified using scintillation counting.

-

GCPII activity is expressed as the rate of glutamate production.

-

Conclusion and Future Directions

The preclinical data for this compound strongly support its potential as a therapeutic agent for a variety of neurological disorders characterized by glutamate excitotoxicity. Its oral bioavailability and efficacy in models of neuropathic pain, cognitive decline, and schizophrenia-like symptoms are particularly promising. The well-defined mechanism of action, centered on the inhibition of GCPII and subsequent enhancement of NAAG-mGluR3 signaling, provides a solid foundation for its clinical development.

Future preclinical research should focus on further elucidating the downstream neuroprotective signaling pathways and exploring the efficacy of this compound in a broader range of neurological and psychiatric disease models. Long-term safety and toxicology studies are also essential next steps. The comprehensive data and protocols presented in this guide are intended to facilitate these future investigations and accelerate the translation of this compound from a promising preclinical candidate to a potential novel therapy for patients with debilitating neurological conditions.

References

- 1. abcam.com [abcam.com]

- 2. The Effects of dizocilpine and phencyclidine on prepulse inhibition of the acoustic startle reflex and on prepulse-elicited reactivity in C57BL6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. lsb.avcr.cz [lsb.avcr.cz]

- 4. researchgate.net [researchgate.net]

- 5. Reduced cAMP, Akt activation and p65-c-Rel dimerization: mechanisms involved in the protective effects of mGluR3 agonists in cultured astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of 2-MPPA: A Technical Guide to its Inhibitory Activity on Glutamate Carboxypeptidase II

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of 2-(3-mercaptopropyl) pentanedioic acid (2-MPPA), a potent, orally bioavailable, and selective inhibitor of Glutamate Carboxypeptidase II (GCPII). This compound represents a significant tool in the study of neurological disorders associated with excessive glutamate signaling.[1] This document details the compound's mechanism of action, quantitative inhibitory data, and comprehensive protocols for key in vitro assays.

Mechanism of Action: Inhibition of GCPII

Glutamate Carboxypeptidase II (GCPII), also known as N-acetylated-alpha-linked-acidic dipeptidase (NAALADase), is a zinc metalloenzyme that plays a crucial role in neurotransmission.[1][2] Its primary function in the nervous system is the hydrolysis of the neuropeptide N-acetylaspartylglutamate (NAAG) into N-acetyl-aspartate (NAA) and glutamate.[1][3] By liberating glutamate, GCPII contributes to the pool of this excitatory neurotransmitter at the synapse.

This compound is a thiol-based inhibitor designed to interact with the active site of GCPII.[2][4] The pentanedioic acid portion of the molecule mimics the substrate's glutamate moiety, while the thiol group chelates the two zinc ions essential for the enzyme's catalytic activity.[2] This targeted inhibition prevents the breakdown of NAAG. The consequences of this inhibition are twofold:

-

Decreased Glutamate Release: It reduces the amount of glutamate produced from NAAG hydrolysis, thereby mitigating glutamate-mediated excitotoxicity.[5]

-

Increased NAAG Levels: The accumulation of NAAG enhances its activity as an agonist at the presynaptic metabotropic glutamate receptor 3 (mGluR3).[1][2] Activation of this Gi/o-coupled receptor leads to a decrease in cyclic AMP (cAMP) concentrations, which in turn reduces further neurotransmitter release.[2]

The following diagram illustrates the signaling pathway affected by this compound.

Quantitative Inhibitory Activity

The potency of this compound has been quantified using various in vitro enzyme assays. The half-maximal inhibitory concentration (IC₅₀) is a key metric for its activity.

| Compound | Target | Assay Type | IC₅₀ Value | Reference |

| This compound | Human GCPII | Enzyme Inhibition | 90 nM | [2][6][7] |

Experimental Protocols

Characterizing the inhibitory activity of compounds like this compound requires robust and reproducible in vitro assays. Below are detailed protocols for a fluorescence-based enzyme inhibition assay and a biophysical thermal shift assay.

This method measures the enzymatic activity of GCPII by monitoring the cleavage of a fluorogenic substrate. It is a common approach for determining the IC₅₀ values of inhibitors.[8]

References

- 1. Pharmacokinetics and Pharmacodynamics of the Glutamate Carboxypeptidase II Inhibitor this compound Show Prolonged Alleviation of Neuropathic Pain through an Indirect Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glutamate Carboxypeptidase II in Diagnosis and Treatment of Neurologic Disorders and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 4. Selective CNS Uptake of the GCP-II Inhibitor 2-PMPA following Intranasal Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Frontiers | Mass spectrometry-guided discovery of novel GCPII inhibitor scaffolds [frontiersin.org]

- 8. Combination of In Silico and In Vitro Screening to Identify Novel Glutamate Carboxypeptidase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Initial Synthesis of 2-MPPA

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and initial synthesis of 2-(3-mercaptopropyl)pentanedioic acid (2-MPPA), a potent and orally bioavailable inhibitor of glutamate carboxypeptidase II (GCPII). The document details the scientific rationale behind its development, its mechanism of action, and the initial synthetic route. Quantitative data on its inhibitory activity and pharmacokinetic properties are presented in tabular format for clarity. Detailed experimental protocols for key studies, where available, are also provided. Visual diagrams generated using Graphviz illustrate the core signaling pathway and the synthetic workflow, adhering to specified design constraints for optimal clarity and contrast.

Introduction: The Rationale for this compound

The pursuit of effective therapies for neurological disorders characterized by excessive glutamatergic transmission has been a significant focus of neuroscience research. Glutamate carboxypeptidase II (GCPII), also known as N-acetylated-alpha-linked-acidic dipeptidase (NAALADase), emerged as a key therapeutic target. GCPII hydrolyzes the abundant neuropeptide N-acetyl-L-aspartyl-L-glutamate (NAAG) into N-acetylaspartate (NAA) and glutamate. The inhibition of GCPII presents a dual benefit: it increases the concentration of NAAG, which acts as an agonist at presynaptic metabotropic glutamate receptor 3 (mGluR3), leading to a reduction in glutamate release, and it simultaneously decreases the liberation of glutamate from NAAG, thereby reducing overall glutamatergic tone.[1]

Early research led to the discovery of potent and selective GCPII inhibitors, with 2-(phosphonomethyl)pentanedioic acid (2-PMPA) being a prototypical example.[1] While efficacious in preclinical models, the therapeutic potential of 2-PMPA was limited by its high polarity, which resulted in poor oral bioavailability. This limitation spurred the search for new inhibitors with improved pharmacokinetic profiles.

The discovery of this compound was a direct outcome of these efforts. Researchers sought to replace the highly polar phosphonate group of 2-PMPA with a less polar, yet still effective, zinc-binding group. The thiol moiety was selected, leading to the design and synthesis of 2-(3-mercaptopropyl)pentanedioic acid (this compound).[2] This modification resulted in the first orally active GCPII inhibitor that progressed to human clinical studies.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Compound | Target | IC50 (nM) |

| This compound | GCPII | 90 |

Source: Majer et al., 2003

Experimental Protocols

Initial Synthesis of 2-(3-mercaptopropyl)pentanedioic acid (this compound)

The initial synthesis of this compound was reported by Majer et al. in the Journal of Medicinal Chemistry in 2003. The synthesis involves a multi-step process starting from diethyl glutamate.

Scheme 1: Synthesis of this compound

Caption: Synthetic pathway for this compound.

Detailed Protocol:

-

Step 1: Synthesis of Diethyl 2-(3-(acetylthio)propyl)pentanedioate:

-

A solution of diethyl 2-allylpentanedioate, thioacetic acid, and a radical initiator such as azobisisobutyronitrile (AIBN) in an appropriate solvent (e.g., benzene or toluene) is heated under an inert atmosphere.

-

The reaction mixture is stirred for several hours until the starting material is consumed (monitored by TLC or GC).

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield diethyl 2-(3-(acetylthio)propyl)pentanedioate.

-

-

Step 2: Synthesis of 2-(3-mercaptopropyl)pentanedioic acid (this compound):

-

The purified diethyl 2-(3-(acetylthio)propyl)pentanedioate is dissolved in a solution of concentrated hydrochloric acid.

-

The mixture is heated at reflux for an extended period to effect the hydrolysis of both the ester groups and the thioacetate.

-

After cooling, the reaction mixture is concentrated under reduced pressure.

-

The crude this compound is then purified by recrystallization or other suitable purification techniques to yield the final product as a white solid.

-

Pharmacokinetic Studies in Rats

The following protocol outlines the methodology used to assess the pharmacokinetic profile of this compound in rats.

Caption: Workflow for pharmacokinetic studies of this compound.

Protocol Details:

-

Animal Dosing: this compound is administered to rats as a solution via oral gavage or intravenous injection at various doses.

-

Sample Collection: At predetermined time points after dosing, rats are euthanized. Whole blood is collected and centrifuged to obtain plasma. Tissues of interest may also be collected.

-

Sample Storage: All plasma and tissue samples are stored at -80°C until analysis.

-

Bioanalysis: The concentration of this compound in plasma and tissue samples is quantified using a validated high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.

Signaling Pathway and Mechanism of Action

This compound exerts its pharmacological effects by inhibiting the enzymatic activity of GCPII. The signaling pathway is depicted below.

Caption: Signaling pathway of GCPII and its inhibition by this compound.

In the central nervous system, GCPII is located on the extracellular surface of astrocytes. It cleaves NAAG, releasing glutamate. This glutamate can then act on various glutamate receptors. By inhibiting GCPII, this compound prevents the breakdown of NAAG. The resulting increase in synaptic NAAG levels leads to enhanced activation of presynaptic mGluR3 receptors. Activation of these autoreceptors inhibits further release of glutamate from the presynaptic terminal. This dual mechanism of reducing glutamate production from NAAG and inhibiting presynaptic glutamate release makes GCPII inhibition a promising strategy for managing conditions associated with glutamate excitotoxicity.

Conclusion

The discovery of this compound marked a significant advancement in the development of GCPII inhibitors, offering an orally bioavailable alternative to earlier, more polar compounds. Its synthesis, though multi-stepped, is achievable through established organic chemistry methodologies. The mechanism of action, centered on the modulation of the NAAG-glutamate pathway, provides a solid rationale for its investigation in a range of neurological disorders. This technical guide serves as a foundational resource for researchers and drug development professionals interested in the further exploration and application of this compound and other GCPII inhibitors.

References

The Pharmacological Profile of 2-(3-mercaptopropyl)pentanedioic Acid (2-MPPA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(3-mercaptopropyl)pentanedioic acid, commonly known as 2-MPPA, is a potent and selective inhibitor of Glutamate Carboxypeptidase II (GCPII), a zinc metalloenzyme that plays a crucial role in regulating synaptic glutamate levels. By inhibiting GCPII, this compound effectively modulates glutamatergic neurotransmission, a pathway implicated in a variety of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic properties. Detailed experimental protocols and structured data tables are presented to facilitate further research and development of this compound.

Introduction

Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system, and its dysregulation is associated with numerous pathological conditions. Glutamate Carboxypeptidase II (GCPII), also known as N-acetylated-alpha-linked acidic dipeptidase (NAALADase), is a key enzyme that hydrolyzes the abundant neuropeptide N-acetyl-L-aspartyl-L-glutamate (NAAG) into N-acetyl-L-aspartate (NAA) and glutamate. Inhibition of GCPII represents a promising therapeutic strategy to reduce excessive glutamate and enhance the neuroprotective effects of NAAG. This compound has emerged as a significant small molecule inhibitor of GCPII, demonstrating oral bioavailability and efficacy in preclinical models of neuropathic pain and psychosis.

Mechanism of Action

The primary mechanism of action of this compound is the selective and potent inhibition of GCPII.[1] By binding to the active site of the enzyme, this compound prevents the hydrolysis of NAAG. This leads to two key downstream effects:

-

Increased levels of NAAG: NAAG is an agonist at the presynaptic metabotropic glutamate receptor 3 (mGluR3). Activation of mGluR3 inhibits the release of glutamate from presynaptic terminals, thus reducing synaptic glutamate concentration.

-

Decreased production of glutamate: By blocking the breakdown of NAAG, this compound directly reduces the amount of glutamate produced by this pathway.

This dual action of elevating a neuroprotective peptide (NAAG) and reducing an excitotoxic neurotransmitter (glutamate) underlies the therapeutic potential of this compound.

Caption: Mechanism of action of this compound in the synaptic cleft.

In Vitro Pharmacology

Potency

This compound is a potent inhibitor of human GCPII with a reported half-maximal inhibitory concentration (IC50) in the nanomolar range.

| Parameter | Value | Reference |

| IC50 (Human GCPII) | 90 nM | [1] |

Selectivity

While a comprehensive selectivity profile against a broad panel of enzymes is not extensively published, this compound is characterized as a selective inhibitor of GCPII.[2] Its design was based on modifying the phosphonate group of earlier, highly polar inhibitors to a thioalkyl group, which improved oral bioavailability while maintaining potent and selective inhibition of GCPII.[1]

Pharmacokinetics

Rat Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in rats following both intravenous and oral administration.[3]

Table 1: Intravenous Pharmacokinetic Parameters of this compound in Rats (10 mg/kg)

| Parameter | Value |

| Cmax (extrapolated) | 27.0 µg/mL |

| Clearance | 4.0 L/h/kg |

| Terminal Elimination Half-life (t1/2) | 1.0 hour |

| Mean Residence Time | 0.2 hours |

Table 2: Oral Pharmacokinetic Parameters of this compound in Rats (Dose-Proportionality Study)

| Dose (mg/kg) | Cmax (µg/mL) | AUC (µg*h/mL) |

| 1 | 0.1 | 0.2 |

| 3 | 0.4 | 0.8 |

| 10 | 1.3 | 3.5 |

| 30 | 4.5 | 15.6 |

| 50 | 8.1 | 30.2 |

| 100 | 18.2 | 85.1 |

| 500 | 105.0 | 650.0 |

| 1000 | 220.0 | 1500.0 |

Data extracted from Vornov et al., 2013.[3]

After oral administration, the plasma pharmacokinetic profiles were biphasic with a terminal half-life ranging from 2.4 to 9.2 hours.[3] While Cmax increased approximately proportionally with the dose, the AUC showed a supra-proportional increase with dose escalation.[3]

In Vivo Pharmacology

Neuropathic Pain

This compound has demonstrated efficacy in a rat model of chronic constrictive injury (CCI), a widely used model of neuropathic pain. Daily oral administration of this compound was shown to alleviate thermal hyperalgesia, although the analgesic effect required at least 8 days of daily dosing to become significant, suggesting an indirect and long-lived mechanism of action.[3]

Schizophrenia Model

In a mouse model relevant to schizophrenia, this compound attenuated the prepulse inhibition (PPI) deficits induced by the NMDA receptor antagonist dizocilpine.[2] This finding suggests potential antipsychotic-like activity. The effect of this compound was dose-dependent and was antagonized by a selective group II mGluR antagonist, supporting the proposed mechanism of action involving NAAG and mGluR3.[2]

Experimental Protocols

In Vitro GCPII Enzyme Inhibition Assay

This protocol is a generalized method based on fluorescence-based assays for GCPII inhibition.

Caption: Workflow for in vitro GCPII enzyme inhibition assay.

Materials:

-

Recombinant human GCPII

-

This compound

-

Fluorescently labeled dipeptide substrate (e.g., FITC-Glu-Glu)

-

Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)

-

96-well microplate

-

Plate reader or HPLC with a fluorescence detector

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the GCPII enzyme solution.

-

Add the this compound dilutions (or vehicle control) to the wells.

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

Initiate the enzymatic reaction by adding the fluorescently labeled substrate to all wells.

-

Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

-

Stop the reaction (e.g., by adding a strong acid).

-

Measure the fluorescence of the product using a plate reader or by separating the product from the substrate using RP-HPLC followed by fluorescence detection.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Chronic Constrictive Injury (CCI) Model of Neuropathic Pain in Rats

This protocol is a summary of the methodology used to assess the efficacy of this compound in a neuropathic pain model.[3]

Caption: Workflow for the CCI model of neuropathic pain.

Animals:

-

Male Sprague-Dawley rats

Procedure:

-

Surgery: Under anesthesia, the common sciatic nerve is exposed at the level of the mid-thigh. Four loose ligatures are tied around the nerve. The incision is then closed.

-

Post-operative Care: Animals are allowed to recover for several days.

-

Behavioral Testing: Thermal hyperalgesia is assessed by measuring the paw withdrawal latency to a radiant heat source (e.g., using a plantar test apparatus). A baseline measurement is taken before the start of treatment.

-

Drug Administration: this compound is dissolved in a suitable vehicle and administered orally once daily at the desired doses. A control group receives the vehicle only.

-

Data Collection and Analysis: Paw withdrawal latencies are measured at various time points throughout the treatment period. The data are analyzed to compare the withdrawal latencies between the this compound-treated and vehicle-treated groups to determine the analgesic effect of the compound.

Dizocilpine-Induced Prepulse Inhibition (PPI) Deficit in Mice

This protocol outlines the general procedure for inducing and assessing PPI deficits as a model for sensorimotor gating deficits observed in schizophrenia.[2]

Animals:

-

Male mice

Apparatus:

-

Startle response system with a sound-attenuating chamber, a loudspeaker for delivering acoustic stimuli, and a sensor to measure the whole-body startle response.

Procedure:

-

Acclimation: Each mouse is placed in the startle chamber and allowed to acclimate for a period (e.g., 5-10 minutes) with background white noise.

-

Drug Administration: Mice are pre-treated with this compound (e.g., 10, 30, or 100 mg/kg, p.o.) or vehicle. After a set time (e.g., 60 minutes), they are administered dizocilpine (e.g., 0.1 mg/kg, s.c.) or saline.

-

PPI Testing Session: The test session begins after a further delay (e.g., 30 minutes). The session consists of a series of trials presented in a pseudorandom order:

-

Pulse-alone trials: A high-intensity acoustic stimulus (the pulse, e.g., 120 dB) is presented to elicit a startle response.

-

Prepulse-pulse trials: A lower-intensity acoustic stimulus (the prepulse, e.g., 74, 78, or 82 dB) precedes the pulse by a short interval (e.g., 100 ms).

-

No-stimulus trials: Only background noise is present to measure baseline movement.

-

-

Data Analysis: The startle amplitude is recorded for each trial. PPI is calculated as the percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials: % PPI = 100 * [(Startle_pulse-alone - Startle_prepulse+pulse) / Startle_pulse-alone] The data are analyzed to determine if this compound can reverse the PPI deficit induced by dizocilpine.

Conclusion

This compound is a well-characterized, orally bioavailable, and selective inhibitor of Glutamate Carboxypeptidase II. Its ability to modulate the glutamatergic system through a dual mechanism of action makes it a valuable research tool and a potential therapeutic candidate for a range of neurological disorders characterized by glutamate excitotoxicity, such as neuropathic pain and schizophrenia. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and other GCPII inhibitors.

References

- 1. Sensitization of prepulse inhibition deficits by repeated administration of dizocilpine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Pharmacokinetics and Pharmacodynamics of the Glutamate Carboxypeptidase II Inhibitor this compound Show Prolonged Alleviation of Neuropathic Pain through an Indirect Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-MPPA: Target Engagement and Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-mercaptopropyl)pentanedioic acid (2-MPPA), also known as GPI-5693, is a potent and selective inhibitor of Glutamate Carboxypeptidase II (GCPII).[1] GCPII, also referred to as N-acetylated-alpha-linked acidic dipeptidase (NAALADase) or Prostate-Specific Membrane Antigen (PSMA), is a key enzyme in the central nervous system responsible for the hydrolysis of the neuropeptide N-acetyl-aspartyl-glutamate (NAAG) into N-acetylaspartate (NAA) and glutamate.[2][3][4] By inhibiting GCPII, this compound elevates the levels of synaptic NAAG, which in turn acts as an agonist at the metabotropic glutamate receptor 3 (mGluR3).[2] This mechanism of action makes this compound a subject of interest for therapeutic intervention in neurological disorders characterized by excessive glutamate excitotoxicity. This guide provides a comprehensive overview of the target engagement and binding affinity of this compound, including available quantitative data, detailed experimental methodologies, and visualizations of the relevant biological pathways and experimental workflows.

Core Target and Mechanism of Action

The primary molecular target of this compound is the enzyme Glutamate Carboxypeptidase II (GCPII) . This compound is an orally active and selective inhibitor of this enzyme.[1] The inhibition of GCPII by this compound leads to an increase in the concentration of the neuropeptide N-acetyl-aspartyl-glutamate (NAAG) in the synaptic cleft. NAAG is an agonist for the metabotropic glutamate receptor 3 (mGluR3), and its increased availability leads to the activation of this receptor.[2] The activation of presynaptic mGluR3 receptors is coupled to the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This cascade ultimately results in the reduced release of glutamate, thereby mitigating excitotoxicity.

Signaling Pathway of this compound Action

Quantitative Data on Binding Affinity

| Parameter | Value | Target | Comments | Reference(s) |

| IC50 | 90 nM | Glutamate Carboxypeptidase II (GCPII) | This value indicates the concentration of this compound required to inhibit 50% of GCPII activity in vitro. | [1] |

| Ki | Not Reported | Glutamate Carboxypeptidase II (GCPII) | The inhibition constant, which represents the dissociation constant of the enzyme-inhibitor complex, has not been found in the reviewed literature. | |

| Kd | Not Reported | Glutamate Carboxypeptidase II (GCPII) | The dissociation constant, a measure of the affinity between the inhibitor and the enzyme, has not been found in the reviewed literature. |

Experimental Protocols

Detailed experimental protocols for determining the binding affinity and target engagement of this compound are crucial for reproducible research. The following sections outline methodologies for key experiments.

In Vitro GCPII Inhibition Assay (IC50 and Ki Determination)

This protocol describes a fluorescence-based enzymatic assay to determine the inhibitory potency of this compound on GCPII.

1. Materials and Reagents:

-

Recombinant human GCPII

-

This compound

-

Fluorescent GCPII substrate (e.g., Glu-Glu dipeptide labeled with fluorescein)

-

Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4

-

96-well black microplates

-

Plate reader with fluorescence detection capabilities

2. Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in assay buffer to create a range of concentrations to be tested.

-

Enzyme and Substrate Preparation: Dilute the recombinant human GCPII and the fluorescent substrate to their final working concentrations in assay buffer.

-

Assay Reaction:

-

Add 25 µL of the diluted this compound solutions (or vehicle control) to the wells of the 96-well plate.

-

Add 25 µL of the diluted GCPII enzyme solution to each well.

-

Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.

-

Initiate the enzymatic reaction by adding 50 µL of the fluorescent substrate solution to each well.

-

-

Data Acquisition:

-

Immediately begin monitoring the fluorescence intensity at appropriate excitation and emission wavelengths for the chosen fluorophore.

-

Record measurements at regular intervals (e.g., every 60 seconds) for a period of 30-60 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of this compound.

-

Plot the reaction velocity as a function of the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

To determine the Ki value, the assay should be repeated with multiple substrate concentrations. The data can then be analyzed using the Cheng-Prusoff equation or by global fitting to a competitive inhibition model.

-

Experimental Workflow for Ki Determination

Ex-Vivo Target Engagement Assay

This protocol describes a method to assess the engagement of this compound with its target, GCPII, in tissue samples from treated animals.

1. Animal Dosing and Tissue Collection:

-